molecular formula C9H13BrN2OS B111123 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide CAS No. 109317-52-4

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide

Cat. No. B111123
M. Wt: 277.18 g/mol
InChI Key: LSQZUGSGHMULRH-UHFFFAOYSA-N
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Description

The compound “2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide” is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The compound likely contains a benzothiazole core, which is a fused ring structure containing a benzene ring and a thiazole ring . The “2-Amino” indicates an amino group (-NH2) attached to the second carbon of the thiazole ring. The “5,5-dimethyl” suggests two methyl groups (-CH3) attached to the fifth carbon of the benzene ring. The “5,6-dihydro” could indicate that the fifth and sixth carbons of the benzene ring are sp3 hybridized (saturated), rather than sp2 hybridized (unsaturated) as in a typical aromatic ring .

Scientific Research Applications

Gastroprotective Properties of Ebrotidine

Ebrotidine is a compound that combines the properties of an H2-receptor antagonist with those of a cytoprotective agent. It is known for its ability to enhance the synthesis and secretion of gastric mucus components, promoting mucosal repair and integrity. This indicates its potential in the treatment of ulcer disease (B. Slomiany, J. Piotrowski, & A. Slomiany, 1997).

Synthesis and Biological Importance of Benzothiazoles

The synthesis of 2-(thio)ureabenzothiazoles (TBT and UBT) highlights the broad spectrum of biological activities of these compounds, including their use in medicinal chemistry for the treatment of rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides (M. Rosales-Hernández et al., 2022).

Neurobiology of Tianeptine

Studies on tianeptine, a compound with structural similarities to tricyclic antidepressants, provide insights into the neurobiological mechanisms underlying its antidepressant actions. These studies suggest a role for structural and functional plasticity in brain regions critical for emotional learning, highlighting the complex interplay between neurotransmitter systems (B. McEwen & J. Olié, 2005).

Synthetic Approaches to Guanidinobenzazoles

Research on the synthesis of 2-guanidinobenzazoles and their potential therapeutic applications emphasizes their pharmacological activities, including cytotoxic effects and inhibition of cell proliferation. This underscores the importance of these compounds in developing new drugs (M. Rosales-Hernández et al., 2022).

Modern Synthesis of Benzothiazole Derivatives

A review focused on modern trends in the chemistry of biologically active benzothiazole derivatives, covering newly developed synthesis methods. This highlights their role as reactive building blocks for the synthesis of pharmacologically active heterocycles, indicating their significance in drug development and material science (L. Zhilitskaya et al., 2021).

properties

IUPAC Name

2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.BrH/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5;/h3-4H2,1-2H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZUGSGHMULRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482571
Record name 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide

CAS RN

109317-52-4
Record name 2-Amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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